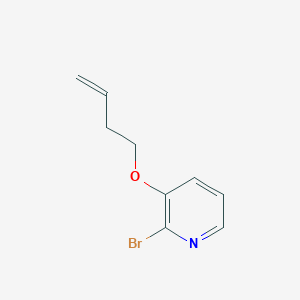
2-Bromo-3-(but-3-en-1-yloxy)pyridine
Cat. No. B1343821
Key on ui cas rn:
405174-45-0
M. Wt: 228.09 g/mol
InChI Key: VHZNUNBUHLLDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07354932B2
Procedure details


An anhydrous DMF solution (120 mL) of 2-bromo-3-but-3-enyloxy-pyridine (6.43 g, 28.2 mmol) in a round bottom schlenk flask was degassed with argon using the freeze/pump/thaw method. To this freshly degassed solution was added triphenylphosphine (2.66 g, 10.2 mmol), palladium acetate (696 mg, 3.10 mmol), potassium acetate (13.84 g, 141 mmol), and tetraethylammoniumchloride hydrate (9.35 g, 56.4 mmol). The resultant mixture was heated at 110 IC under argon for 18 hours. The reaction mixture was cooled to room temperature and diluted with EtOAc (300 mL), brine (120 mL) and H2O (60 mL). The organic phase was separated and washed with brine (3×120 mL) and dried over Na2SO4. Evaporation of the solvent and purification of the residue by flash chromatograph on silica gel (Hexanes/EtOAc, 95:5) afforded 4-methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (2.8 g, 67%) as a white solid. 1H NMR (CDCl3) δ 2.79-2.86 (m, 2H), 4.25 (t, 2H, J=5.7 Hz), 5.08 (d, 1H, J=1.6 Hz), 6.19 (d, 1H, J=1.6 Hz), 7.08-7.17 (m, 2H), 8.20 (dd, 1H, J=4.7, 1.6 Hz).



Name
potassium acetate
Quantity
13.84 g
Type
reactant
Reaction Step Two



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
brine
Quantity
120 mL
Type
solvent
Reaction Step Four


Yield
67%
Identifiers


|
REACTION_CXSMILES
|
CN(C=O)C.Br[C:7]1[C:12]([O:13][CH2:14][CH2:15][CH:16]=[CH2:17])=[CH:11][CH:10]=[CH:9][N:8]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([O-])(=O)C.[K+]>O.[Cl-].C([N+](CC)(CC)CC)C.CCOC(C)=O.[Cl-].[Na+].O.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:17]=[C:16]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:12]2[O:13][CH2:14][CH2:15]1 |f:3.4,5.6.7,9.10.11,13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
6.43 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1OCCC=C
|
Step Two
|
Name
|
|
|
Quantity
|
2.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
potassium acetate
|
|
Quantity
|
13.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
9.35 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.[Cl-].C(C)[N+](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
696 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (3×120 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent and purification of the residue by flash chromatograph on silica gel (Hexanes/EtOAc, 95:5)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=C1CCOC=2C1=NC=CC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 67% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
